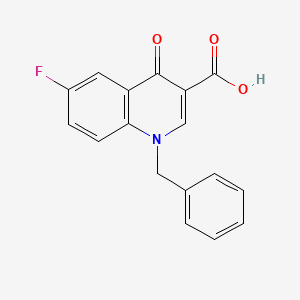

1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c18-12-6-7-15-13(8-12)16(20)14(17(21)22)10-19(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTRQAGYEPRIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction remains the cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. This method involves condensing aniline derivatives with diethyl ethoxymethylenemalonate to form intermediate enamines, which undergo thermal cyclization to yield the quinoline skeleton . For 6-fluoro-substituted variants, 3,4,5,6-tetrafluoroanthranilic acid serves as the starting material. Reaction with acetic anhydride and acetic acid generates 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid, which is subsequently converted to the corresponding benzoyl chloride using oxalyl chloride .

Cyclization of the benzoyl chloride with malonic half-acid ester in the presence of n-butyl lithium produces 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester . Thermal ring closure in diphenyl ether at 240–255°C for 4 hours yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester scaffold . Notably, the choice of solvent and temperature critically influences reaction efficiency, with diphenyl ether enabling reflux conditions without decomposition .

N-Benzylation via Alkylation Reactions

Introducing the benzyl group at the N1 position requires alkylation of the quinoline intermediate. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation of the quinoline nitrogen, enabling nucleophilic substitution with benzyl bromide . For example, treating 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with NaH and benzyl bromide at 90°C for 3–6 hours achieves N-benzylation with yields exceeding 90% .

Optimization studies indicate that prolonged reaction times (6 hours) and excess benzyl bromide (1.2 equivalents) minimize byproducts such as dialkylated species . Post-reaction purification via flash chromatography (dichloromethane/ethyl acetate, 5:5) isolates the 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as an orange oil .

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the free carboxylic acid. Heating the ester in 10% aqueous sodium hydroxide (NaOH) at 100°C for 2–4 hours cleaves the ester bond, yielding 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Acidification with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization from acetic acid or ethanol .

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Characterization Data (mp, NMR) |

|---|---|---|---|

| Cyclization | Diphenyl ether, 240°C, 4 h | 77 | mp >250°C; 1H NMR (DMSO-d6) δ 8.72 (s, 1H) |

| N-Benzylation | NaH, DMF, benzyl bromide, 90°C, 6 h | 93 | 1H NMR (CDCl3) δ 5.45 (s, 2H, CH2Ph) |

| Ester Hydrolysis | 10% NaOH, 100°C, 3 h | 76 | mp 226–228°C; IR (COOH) 1705 cm⁻¹ |

Alternative Synthetic Routes and Modifications

Alternative pathways include solid-phase synthesis using polystyrene-supported hydroxybenzotriazole (HOBt) for amide coupling . While primarily used for carboxamide derivatives, this method adapts to carboxylic acids by omitting the amine coupling step. Additionally, microwave-assisted cyclization reduces reaction times from hours to minutes, though yields remain comparable to traditional methods .

Fluorination at the 6-position is achieved either by starting with fluorinated anthranilic acid or via late-stage electrophilic substitution. However, direct fluorination risks side reactions, making pre-functionalized starting materials preferable .

Analytical Characterization and Quality Control

Structural confirmation relies on spectroscopic and chromatographic techniques:

-

1H NMR : Distinct signals for the benzyl group (δ 5.45 ppm, singlet) and carboxylic proton (δ 13.2 ppm, broad) .

-

IR Spectroscopy : Stretching vibrations at 1705 cm⁻¹ (carboxylic acid C=O) and 1650 cm⁻¹ (quinolone C=O) .

-

Melting Point : Consistent melting points (226–228°C) indicate high purity .

High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors reaction progress, ensuring ≤98% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring using reagents like halogens, alkylating agents, and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), nitrating agents (nitric acid, sulfuric acid).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, alkylated, and nitrated quinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored through various methods, often involving the reaction of substituted piperazines with quinoline derivatives. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against a range of gram-positive and gram-negative bacteria. The compound's mechanism of action is thought to involve inhibition of bacterial DNA gyrase, a target for many fluoroquinolone antibiotics. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against certain strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity

While primarily recognized for its antibacterial properties, some derivatives of this compound have also shown weak antifungal activity. The effectiveness varies significantly among different structural analogs, highlighting the importance of further structural modifications to enhance antifungal efficacy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antimicrobial activity. The most potent compound exhibited an MIC of 4.1 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

- Pharmaceutical Applications : Patents have been filed detailing the use of this compound and its derivatives as pharmaceutical agents aimed at treating bacterial infections resistant to conventional antibiotics. The compounds show promise in addressing the growing concern of antibiotic resistance .

- Comparative Studies : Comparative analyses with other known antibacterial agents reveal that 1-benzyl-6-fluoro derivatives often outperform traditional antibiotics in terms of potency and spectrum of activity against resistant strains .

| Compound Name | MIC (µg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| This compound | 4.1 | Staphylococcus aureus | Antibacterial |

| 7-substituted derivatives | Varies | E. coli | Antibacterial |

| Other fluoroquinolone derivatives | Varies | Various Gram-positive/negative | Antibacterial/Antifungal |

Mechanism of Action

The mechanism of action of 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Comparison with Similar Compounds

Position 1 Substituents

The substituent at position 1 significantly impacts antibacterial potency and pharmacokinetics:

- Norfloxacin (1-ethyl-6-fluoro-7-piperazinyl) shows MIC values of 0.05–2 µg/mL against E. coli and P. aeruginosa .

- 1-Cyclopropyl (e.g., ciprofloxacin): Cyclopropyl groups improve DNA gyrase binding and broaden the spectrum. Ciprofloxacin derivatives demonstrate MICs of 0.01–1 µg/mL against M. tuberculosis .

- However, its larger size could limit activity against Gram-negative bacteria compared to smaller substituents .

- 1-(2,4-Difluorophenyl) (temafloxacin intermediate): Aromatic substituents at position 1 improve activity against atypical pathogens but are associated with higher toxicity risks .

Position 6 and 7 Modifications

- 6-Fluoro: Universally conserved in fluoroquinolones, this group enhances DNA gyrase inhibition and Gram-negative activity .

- 7-Substituents: Piperazinyl (e.g., norfloxacin) or substituted piperazinyl groups (e.g., 7-(4-methylpiperazinyl) in pefloxacin) improve potency against Pseudomonas and Staphylococcus species. The absence of a 7-substituent in the benzyl derivative may narrow its spectrum .

Pharmacokinetic and Toxicity Considerations

- Metabolism: Benzyl derivatives may undergo hepatic oxidation, whereas piperazinyl groups (e.g., norfloxacin) are prone to N-demethylation, generating toxic metabolites .

- Toxicity : Bulky aromatic substituents (e.g., benzyl) correlate with phototoxicity risks, a limitation observed in temafloxacin .

Biological Activity

1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies related to this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its pharmacological properties. The presence of fluorine and benzyl groups enhances its biological activity. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity.

In Vitro Studies

Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentrations (MIC) were determined using standard methods such as the agar dilution technique. For instance, one study reported MIC values against Staphylococcus aureus and Escherichia coli ranging from 1 to 4.1 µg/mL, indicating potent antibacterial effects .

Comparative Analysis

The following table summarizes the antibacterial activity of this compound compared to other related compounds:

| Compound Name | MIC (µg/mL) | Activity Spectrum |

|---|---|---|

| This compound | 1 - 4.1 | Broad-spectrum against Gram-positive and Gram-negative bacteria |

| Ciprofloxacin | 0.5 - 2 | Broad-spectrum antibiotic |

| Norfloxacin | 0.5 - 5 | Effective against resistant strains |

The antibacterial mechanism of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. The fluorine substituent enhances binding affinity, thereby increasing its efficacy against bacterial pathogens .

Study on Efficacy Against Resistant Strains

A notable study evaluated the efficacy of this compound in treating infections caused by antibiotic-resistant strains. The compound demonstrated significant bactericidal activity in vivo, with an effective dose (ED50) ranging from 50 to 160 mg/kg against E. coli in mouse models .

Synergistic Effects with Other Antibiotics

Another research focused on the synergistic effects of this compound when combined with traditional antibiotics. Results indicated that co-administration with ciprofloxacin led to enhanced antimicrobial activity against multi-drug resistant strains, suggesting potential for combination therapies in clinical settings .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzoic acid derivatives with amines. For example, ethyl 3-(dimethylamino)acrylate reacts with cyclopropylamine and halogenated nitrobenzoic acids to form the quinoline core, followed by benzyl group introduction . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, are performed under acidic or basic conditions .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related analogs (e.g., 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), triclinic crystal systems (space group P1) with specific lattice parameters (e.g., a = 8.378 Å, b = 9.625 Å) are reported. Hydrogen bonding and π-π stacking interactions stabilize the structure, which informs solubility and reactivity .

Q. What spectroscopic techniques are used to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR validate substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; carboxylic acid protons absent due to exchange broadening).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 347.34 for CHFNO) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups are diagnostic .

Advanced Research Questions

Q. How can conflicting antibacterial activity data for structurally similar fluoroquinolones be resolved?

- Methodological Answer : Discrepancies in activity often arise from substituent variations. For instance, 7-substituted piperazinyl groups (e.g., 4-nitroso-piperazine in ) enhance gram-negative activity, while bulky groups (e.g., cyclohexyl in ) improve gram-positive coverage. Comparative MIC assays under standardized conditions (e.g., CLSI guidelines) and molecular docking studies (targeting DNA gyrase) clarify structure-activity relationships (SAR) .

Q. What experimental strategies optimize the yield of the quinoline core during synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Excess cyclopropylamine (1.5–2.0 eq.) ensures complete cyclization .

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., ester hydrolysis).

- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclocondensation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the quinoline intermediate with >95% purity .

Q. How do stereochemical and electronic effects influence the compound’s pharmacological profile?

- Methodological Answer :

- Stereochemistry : Chiral centers at the piperazine ring (e.g., in 7-(3-aminopyrrolidin-1-yl) derivatives ) affect binding to bacterial topoisomerases. Enantiomeric resolution via chiral HPLC or asymmetric synthesis is required for active isomers .

- Electron-Withdrawing Groups : Fluorine at position 6 enhances membrane permeability and gyrase inhibition . Substituent Hammett constants (σ) correlate with activity; electron-withdrawing groups (e.g., -NO) improve potency .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

- Methodological Answer :

- Regioselectivity : Competing reactions (e.g., C-7 vs. C-8 substitution) are mitigated by steric directing groups (e.g., methoxy at position 8 ).

- Scale-Up : Continuous-flow reactors improve heat/mass transfer for exothermic steps. Process analytical technology (PAT) monitors intermediate purity in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.